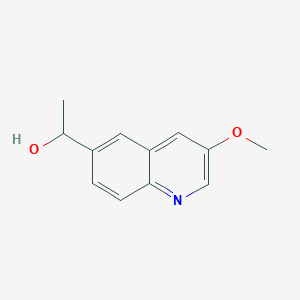

1-(3-Methoxyquinolin-6-yl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

1-(3-methoxyquinolin-6-yl)ethanol |

InChI |

InChI=1S/C12H13NO2/c1-8(14)9-3-4-12-10(5-9)6-11(15-2)7-13-12/h3-8,14H,1-2H3 |

InChI Key |

BQVNQSAOFZZUAN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=CC(=CN=C2C=C1)OC)O |

Origin of Product |

United States |

The Significance of Quinoline Derivatives in Scientific Research

Quinoline (B57606), a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. biointerfaceresearch.com This core structure is not only prevalent in various natural products, particularly alkaloids, but also serves as a fundamental building block in medicinal chemistry. rsc.orgmdpi.com The versatility of the quinoline scaffold allows for functionalization at various positions, leading to a diverse range of biological activities. biointerfaceresearch.com

Historically and in modern medicine, quinoline derivatives have been instrumental in the development of drugs with a wide array of therapeutic applications. rsc.org Notable examples include quinine (B1679958) and chloroquine (B1663885) for the treatment of malaria, ciprofloxacin (B1669076) as a broad-spectrum antibacterial agent, and bedaquiline (B32110) for tuberculosis. rsc.org The pharmacological spectrum of quinoline-based compounds is extensive, encompassing anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and cardiovascular activities. nih.govbenthamscience.com This proven track record underscores the importance of quinoline derivatives as a focal point for the design and synthesis of new and improved therapeutic agents. nih.gov

The Case for Investigating 1 3 Methoxyquinolin 6 Yl Ethanol

The academic pursuit of novel chemical entities like 1-(3-Methoxyquinolin-6-yl)ethanol is driven by the quest for compounds with enhanced biological efficacy and novel mechanisms of action. The specific combination of the quinoline (B57606) core with methoxy (B1213986) and ethanol (B145695) substituents at the 3- and 6-positions, respectively, presents a unique chemical architecture that warrants detailed investigation.

The rationale for its study is built upon the established bioactivity of related structures. For instance, the presence of a methoxy group on the quinoline ring is a feature found in potent bioactive molecules. Quinine (B1679958), a natural antimalarial, features a methoxy group on the quinoline core. mdpi.com Furthermore, research on various 6-methoxyquinoline (B18371) derivatives has demonstrated their potential as precursors for compounds with applications ranging from fluorescent sensors to inhibitors of bacterial enzymes and tubulin polymerization. sigmaaldrich.comsigmaaldrich.com The introduction of an ethanol group at the 6-position introduces a hydroxyl functional group and a chiral center, which can significantly influence the compound's solubility, metabolic stability, and interaction with biological targets.

Deconstructing the Scaffold: Structural and Chemical Significance

The chemical structure of 1-(3-Methoxyquinolin-6-yl)ethanol is characterized by a quinoline (B57606) ring system substituted with a methoxy (B1213986) group at the 3-position and a 1-hydroxyethyl group at the 6-position.

Key Structural Features:

| Feature | Description | Significance |

| Quinoline Core | A bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyridine (B92270) ring. | Provides a rigid and planar scaffold that can interact with biological macromolecules. It is a known pharmacophore in many approved drugs. nih.gov |

| Methoxy Group (at C3) | An electron-donating group consisting of a methyl group bonded to an oxygen atom. | Can influence the electronic properties of the quinoline ring, affecting its reactivity and binding affinity to target proteins. It can also impact the compound's lipophilicity and metabolic profile. |

| 1-Hydroxyethyl Group (at C6) | An ethanol (B145695) substituent attached to the quinoline ring at the 6-position. | Introduces a hydroxyl group, which can participate in hydrogen bonding with biological targets. It also creates a stereocenter, meaning the compound can exist as two enantiomers, which may exhibit different biological activities. |

The combination of these features results in a molecule with a unique three-dimensional shape and distribution of electronic charge, which are critical determinants of its potential biological activity. The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the nitrogen in the quinoline ring and the oxygen of the methoxy group) suggests the potential for specific interactions with biological receptors.

Charting the Course: Research Areas and Objectives

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available precursors.

Key Disconnections and Potential Synthetic Precursors

The primary disconnection for this compound involves the bond between the quinoline core and the ethanol side chain. This leads to two main precursor fragments: a 6-substituted-3-methoxyquinoline and a two-carbon synthon for the ethanol moiety.

A key disconnection can be made at the C-C bond between the quinoline ring and the ethanol side chain. This suggests a precursor such as 6-acetyl-3-methoxyquinoline, which can then be reduced to the target alcohol. Another strategic bond cleavage is the C-O bond of the methoxy group, pointing to a 3-hydroxy-6-substituted quinoline intermediate.

Further deconstruction of the quinoline ring itself often employs well-established named reactions. The Friedländer annulation, for instance, would involve the condensation of a 2-amino-4-methoxybenzaldehyde (B1267418) or a related ketone with a compound containing a reactive methylene (B1212753) group, such as acetaldehyde (B116499) or its equivalent. researchgate.netnih.gov Alternatively, the Doebner-von Miller reaction offers a pathway from an appropriately substituted aniline, such as 4-methoxyaniline, by reacting it with an α,β-unsaturated aldehyde or ketone. nih.gov

Therefore, potential synthetic precursors for this compound include:

6-acetyl-3-methoxyquinoline

3-hydroxy-6-acetylquinoline

2-amino-4-methoxybenzaldehyde

4-methoxyaniline

α,β-unsaturated aldehydes or ketones

Strategic Planning for Stereoselective Synthesis

The synthesis of a specific stereoisomer of this compound, which possesses a chiral center at the carbinol carbon, requires careful strategic planning. Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high yield. nih.gov

One common approach is the use of a chiral reducing agent for the reduction of the precursor ketone, 6-acetyl-3-methoxyquinoline. Asymmetric transfer hydrogenation using a chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand, can afford the desired enantiomer of the alcohol with high enantiomeric excess.

Another strategy involves the use of a chiral auxiliary. A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.

Furthermore, enzymatic reductions can offer high stereoselectivity under mild reaction conditions. Specific ketoreductase enzymes can be employed to reduce the acetyl group to the (R)- or (S)-alcohol with excellent enantiopurity. The choice of strategy depends on the desired stereoisomer and the availability of reagents and catalysts. uva.es

Classical Synthetic Routes to this compound and its Core Intermediates

The construction of the this compound molecule and its key intermediates can be achieved through various classical synthetic methodologies, including both linear and convergent approaches.

Multistep Convergent and Linear Synthesis Strategies

Linear Synthesis: A linear synthesis involves a sequential series of reactions where the product of one step becomes the starting material for the next. wikipedia.org A plausible linear sequence for this compound could begin with the synthesis of the 3-methoxyquinoline (B1296862) core, followed by functionalization at the 6-position with an acetyl group, and finally, reduction to the ethanol moiety. For instance, a Skraup synthesis using 4-methoxyaniline and glycerol (B35011) could form the quinoline ring system, which would then undergo Friedel-Crafts acylation and subsequent reduction. mdpi.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is a critical aspect of any synthetic route to maximize the yield and purity of the desired product. researchgate.net This involves systematically varying parameters such as temperature, reaction time, solvent, catalyst, and stoichiometry of reagents. frontiersin.org

For the synthesis of the quinoline core via methods like the Friedländer or Doebner-von Miller reactions, optimization may involve screening different acid or base catalysts, exploring various solvents to improve solubility and reaction rates, and adjusting the temperature to control the reaction kinetics and minimize side product formation. nih.govresearchgate.net For instance, the use of microwave irradiation has been shown to accelerate some quinoline syntheses and improve yields. nih.gov

In the reduction of the acetyl group to the ethanol moiety, the choice of reducing agent and reaction conditions is paramount. While simple reducing agents like sodium borohydride (B1222165) might be effective, achieving high stereoselectivity often requires more sophisticated catalytic systems and careful control of temperature and pressure. nih.gov Purification techniques such as chromatography and recrystallization are then employed to isolate the final product with high purity. mdpi.com

Advanced and Sustainable Synthetic Approaches for this compound

The generation of chiral alcohols like this compound necessitates sophisticated synthetic strategies that can control stereochemistry. Furthermore, the integration of green chemistry principles is crucial for developing environmentally benign and efficient processes. mdpi.comjocpr.com

The production of a single enantiomer of this compound is critical for potential pharmaceutical applications, as different enantiomers can exhibit distinct biological activities. Asymmetric synthesis provides several pathways to achieve this goal, typically starting from the prochiral ketone, 6-acetyl-3-methoxyquinoline.

Asymmetric Synthesis of Enantiomerically Pure this compound

Chiral Auxiliaries and Ligand-Controlled Stereoselective Transformations

One established method for asymmetric synthesis involves the use of chiral auxiliaries. In a hypothetical application to synthesize this compound, a chiral auxiliary could be temporarily attached to the precursor, 6-acetyl-3-methoxyquinoline, or a related intermediate. This auxiliary would direct a subsequent reduction of the ketone group, for example, using a standard reducing agent like lithium aluminum hydride, to favor the formation of one diastereomer over the other. Removal of the auxiliary would then yield the enantiomerically enriched alcohol.

Alternatively, ligand-controlled transformations utilize chiral ligands complexed to a metal center to induce stereoselectivity. For the asymmetric reduction of 6-acetyl-3-methoxyquinoline, a chiral ligand would coordinate to a metal catalyst (e.g., Ruthenium, Rhodium, Iridium), creating a chiral environment that forces the hydride transfer to occur on a specific face of the ketone, leading to the desired enantiomer of this compound. While this is a powerful strategy, specific applications for the synthesis of this particular compound are not extensively documented in publicly available literature.

Enantioselective Catalysis (e.g., organocatalysis, transition metal catalysis)

Enantioselective catalysis is a highly efficient method for generating chiral molecules, using a small amount of a chiral catalyst to produce a large quantity of an enantiomerically enriched product.

Transition Metal Catalysis: This is a primary method for the asymmetric reduction of ketones. A well-established approach would involve the catalytic hydrogenation or transfer hydrogenation of 6-acetyl-3-methoxyquinoline. This would employ a transition metal catalyst, such as Ruthenium or Iridium, complexed with a chiral ligand (e.g., BINAP derivatives). The choice of ligand and metal is crucial for achieving high enantioselectivity. mdpi.com For instance, Noyori-type catalysts are renowned for the asymmetric reduction of ketones. princeton.edu While general methods for the asymmetric hydrogenation of quinoline carbocycles have been explored, specific catalyst systems optimized for the exocyclic ketone reduction of 6-acetyl-3-methoxyquinoline are not widely reported. dicp.ac.cn

Organocatalysis: Chiral small organic molecules can also catalyze the enantioselective reduction of ketones. For example, the Corey-Bakshi-Shibata (CBS) reduction uses a proline-derived oxazaborolidine catalyst with a stoichiometric borane (B79455) source to achieve high enantioselectivity in the reduction of various ketones. Applying this method to 6-acetyl-3-methoxyquinoline would be a viable strategy to obtain enantiopure this compound.

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic resolution and dynamic kinetic resolution are powerful techniques for separating enantiomers from a racemic mixture.

Kinetic Resolution (KR): This process involves reacting a racemic mixture of this compound with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. unipd.it A common approach is enzymatic acylation using a lipase (B570770), such as Candida antarctica lipase B (CALB), and an acyl donor. One enantiomer would be selectively acylated to form an ester, allowing for the separation of the unreacted alcohol enantiomer and the newly formed ester. The main drawback of KR is a maximum theoretical yield of 50% for a single enantiomer. princeton.edu

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of KR, dynamic kinetic resolution combines the enzymatic resolution step with an in situ racemization of the starting material. wikipedia.orgnih.gov For this to be applied to this compound, a racemization catalyst (often a metal complex, such as a Shvo catalyst) would be used to continuously interconvert the alcohol enantiomers. researchgate.net As the enzyme selectively acylates one enantiomer, the other is converted back into the reactive form, theoretically allowing for a 100% yield of the single enantiomeric product. mdpi.com While DKR has been successfully applied to many secondary alcohols, specific protocols for this compound are not detailed in available research. researchgate.net

No specific experimental data for the asymmetric synthesis of this compound using these methods is available in the searched literature, thus precluding the generation of a data table.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net Key principles include the use of safer solvents, improving energy efficiency, and minimizing waste.

Application of Green Chemistry Principles in the Synthesis of this compound

Solvent-Free and Aqueous Medium Reactions

Performing reactions in environmentally benign media like water or under solvent-free conditions is a cornerstone of green chemistry.

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While many organic reactions are traditionally performed in organic solvents, methods for conducting syntheses in water are increasingly being developed. jocpr.com For instance, the synthesis of some quinoline derivatives has been achieved in aqueous media. acs.orgresearchgate.net A green synthesis of a quinine-tetraphenylborate complex has also been reported in deionized water. mdpi.com Applying this principle to the synthesis of this compound could involve adapting the reduction of 6-acetyl-3-methoxyquinoline to be compatible with an aqueous system, potentially using water-soluble catalysts or phase-transfer catalysis.

Solvent-Free Reactions: Eliminating the solvent entirely can lead to significant reductions in waste and simplify purification. These reactions are often facilitated by grinding (mechanochemistry) or heating the neat reactants, sometimes with a solid-supported catalyst. rsc.org A solvothermal approach using ethanol, a greener solvent, has been developed for some reactions, offering a low-waste alternative. rsc.org While a specific solvent-free synthesis for this compound has not been reported, this approach represents a valuable goal for future synthetic development.

Specific research detailing the application of these green chemistry principles to the synthesis of this compound is not present in the available literature, preventing the creation of a relevant data table.

Photocatalytic and Electrocatalytic Methodologies

Modern synthetic chemistry increasingly turns to photocatalysis and electrocatalysis to achieve novel reactivity and improve the sustainability of chemical processes. For a molecule like this compound, these techniques offer potential pathways that are yet to be fully explored in the scientific literature.

Photocatalytic Approaches: The functionalization of quinoline derivatives through photocatalysis is an emerging field. In principle, the synthesis of this compound could be envisioned through a photocatalytic C-C bond formation. One hypothetical route could involve the photocatalytic alkylation of a suitable 3-methoxyquinoline precursor. While specific studies on this exact transformation are not available, the broader literature on photocatalytic C-H functionalization of heterocycles suggests its feasibility. Such a reaction would likely involve the generation of a radical species that adds to the quinoline core, followed by further transformation to introduce the ethanol moiety.

Electrocatalytic Strategies: Electrocatalysis provides another avenue for the synthesis of quinoline derivatives. An electrocatalytic approach to this compound could potentially involve the reduction of a precursor ketone, 6-acetyl-3-methoxyquinoline. Electrocatalytic reduction of ketones is a known transformation, often employing specific electrode materials to achieve high selectivity and efficiency. The development of such a process would require careful optimization of reaction conditions, including the electrode material, solvent, and supporting electrolyte, to favor the formation of the desired alcohol over other reduction products.

A comparative overview of potential photocatalytic and electrocatalytic routes is presented in Table 1.

| Method | Potential Precursor | Key Transformation | Potential Advantages | Challenges |

| Photocatalysis | 3-Methoxyquinoline | C-H alkylation/functionalization | Mild reaction conditions, novel reactivity | Control of regioselectivity, precursor availability |

| Electrocatalysis | 6-Acetyl-3-methoxyquinoline | Ketone reduction | Avoids stoichiometric chemical reductants, potential for high selectivity | Electrode material selection, optimization of electrochemical parameters |

Development of Biocatalytic Routes and Whole-Cell Biotransformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The production of chiral alcohols from prochiral ketones is a well-established application of biocatalysis, making it a highly relevant potential route to enantiomerically pure this compound.

Enzymatic Reduction: The key transformation would be the asymmetric reduction of 6-acetyl-3-methoxyquinoline. This could be achieved using isolated ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes, often from microbial sources, can exhibit exquisite stereoselectivity, providing access to either the (R)- or (S)-enantiomer of the target alcohol with high enantiomeric excess. The selection of the appropriate enzyme would be crucial and would likely involve screening a library of known KREDs and ADHs for activity and selectivity towards the specific substrate.

Whole-Cell Biotransformations: To circumvent the need for costly enzyme purification and cofactor regeneration, a whole-cell biotransformation approach could be employed. In this strategy, a microorganism that naturally expresses or is engineered to overexpress a suitable ketoreductase is used as the biocatalyst. The whole-cell system provides the necessary enzymes and cofactors in their natural environment. The reaction conditions, such as pH, temperature, and substrate concentration, would need to be optimized to maximize the yield and enantioselectivity of the product. The choice of microorganism would be critical, with common hosts for such transformations including Escherichia coli and various yeast species.

A summary of potential biocatalytic approaches is detailed in Table 2.

| Biocatalytic System | Key Enzyme | Advantages | Key Optimization Parameters |

| Isolated Enzyme | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | High purity of product, well-defined reaction conditions | Enzyme selection, cofactor regeneration, pH, temperature |

| Whole-Cell Biotransformation | Endogenous or overexpressed KRED/ADH | No enzyme purification, in situ cofactor regeneration, cost-effective | Microbial strain selection, media composition, aeration, substrate loading |

Mechanistic Investigations of Key Synthetic Reactions Leading to this compound

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling product outcomes. For the synthesis of this compound, mechanistic studies would focus on the key bond-forming and functional group transformation steps.

Reaction Pathway Elucidation using Computational and Experimental Methods

A plausible and conventional synthetic route to this compound would involve the addition of a methyl group to a 3-methoxyquinoline-6-carbaldehyde precursor, for instance, via a Grignard reaction.

Computational Methods: Density Functional Theory (DFT) calculations could be employed to model the reaction pathway of the Grignard addition. These calculations can provide valuable insights into the energies of reactants, products, and potential transition states, helping to predict the feasibility of the reaction and identify potential side reactions.

Experimental Methods: Kinetic studies, monitoring the reaction progress over time under various conditions (e.g., temperature, concentration), can provide empirical data to support or refute a proposed mechanism. The identification of reaction intermediates, for example through spectroscopic techniques like in-situ IR or NMR, would provide direct evidence for the reaction pathway.

Identification of Transition States and Reactive Intermediates

For a Grignard reaction, the key transition state would involve the coordination of the magnesium atom to the carbonyl oxygen, followed by the nucleophilic attack of the methyl group on the carbonyl carbon. Computational modeling can be used to locate and characterize the geometry and energy of this transition state. Reactive intermediates in this process would include the initial Grignard reagent and the magnesium alkoxide intermediate formed after the addition reaction.

Elucidation of Molecular Mechanisms of Action at the Subcellular and Biochemical Level

Perturbation of Specific Cellular Signaling Pathways in vitro

There is no available research detailing the effects of this compound on specific cellular signaling pathways. Studies on protein phosphorylation cascades or the modulation of gene expression following cellular exposure to this particular compound have not been published in the reviewed literature. While general quinoline scaffolds are known to interact with various kinases and signaling proteins, any discussion on this specific molecule would be purely speculative.

Investigation of Intracellular Distribution and Cellular Uptake Mechanisms in Model Systems

Information regarding the cellular uptake, intracellular distribution, and mechanisms of transport for this compound is absent from the scientific record. Research on how this compound permeates cell membranes and where it localizes within cellular compartments has not been documented.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

While the user requested an analysis of structure-activity relationships, such studies are contingent on the existence of a body of research on the primary compound and its analogues. The lack of data on the biological activity of this compound precludes any meaningful SAR analysis.

Rational Design and Synthesis of Structure-Modified Derivatives

Although synthesis methods for various quinoline derivatives are widely reported srikvcpharmacy.comresearchgate.net, there are no specific studies found that focus on the rational design and synthesis of derivatives of this compound for the purpose of systematic biological evaluation.

Impact of Substituent Variation on Binding Affinity and Mechanistic Potency

Without a known biological target or a measured biological effect for the parent compound, it is impossible to assess the impact of varying its chemical substituents on binding affinity or potency.

Stereochemical Requirements for Optimal Molecular Interaction

The presence of a chiral center at the ethanol moiety suggests that stereochemistry could play a role in the biological activity of this compound. However, no studies were found that have resolved the enantiomers or evaluated their differential effects.

Development of Pharmacophore Models for this compound Derivatives

Pharmacophore models are developed based on the known interactions of a series of active compounds with a specific biological target nih.govmdpi.com. Given the absence of such data for this compound and its derivatives, no specific pharmacophore models have been developed.

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a foundational understanding of the molecular and electronic characteristics of this compound. nih.govscirp.org These methods allow for the precise determination of the molecule's three-dimensional structure and the distribution of its electrons, which are crucial for predicting its chemical behavior.

Geometry Optimization and Conformational Analysis

The first step in the computational study of this compound involves geometry optimization. This process identifies the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. scirp.org For a molecule with a flexible side chain like the ethanol group, multiple low-energy conformations may exist.

Conformational analysis is therefore performed to identify these various stable structures and their relative energies. This is typically achieved by systematically rotating the rotatable bonds, such as the C-C and C-O bonds in the ethanol moiety, and performing a geometry optimization at each step. The results of such an analysis reveal the preferred spatial arrangement of the molecule, which is critical for its interaction with other molecules, such as biological receptors. nih.gov

| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | 60° | 0.00 | 55.2 |

| 2 | 180° | 0.85 | 25.1 |

| 3 | -60° | 1.20 | 19.7 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. nih.govresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.

For this compound, the HOMO is likely to be distributed over the electron-rich quinoline ring system, while the LUMO may also be located on the aromatic core. The precise distribution of these orbitals, influenced by the methoxy and ethanol substituents, dictates the sites most susceptible to electrophilic and nucleophilic attack. researchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.89 |

| LUMO | -1.24 |

| HOMO-LUMO Gap | 4.65 |

Electrostatic Potential Surfaces and Charge Distribution Analysis

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.netbibliotekanauki.pl It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive and negative potential. Red regions typically denote areas of high electron density and negative potential, which are prone to electrophilic attack, while blue regions indicate electron-deficient areas with positive potential, susceptible to nucleophilic attack.

In this compound, the nitrogen atom of the quinoline ring and the oxygen atoms of the methoxy and ethanol groups are expected to be regions of negative electrostatic potential. researchgate.netresearchgate.net The hydrogen atom of the hydroxyl group, on the other hand, would exhibit a positive potential. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Electronic Transitions) for Mechanistic Probes

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and provide insights into the molecule's structure and bonding. scirp.orgresearchgate.net

The calculation of vibrational frequencies, for instance, can help in the assignment of peaks in an experimental infrared (IR) spectrum. nih.gov Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. These predicted spectra can serve as a powerful tool for identifying the compound and probing its electronic structure. rsc.org

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | 3450 | 3435 |

| C-H stretch (aromatic) | 3050-3100 | 3060-3110 |

| C-H stretch (aliphatic) | 2900-3000 | 2910-3010 |

| C=N stretch | 1620 | 1615 |

| C=C stretch (aromatic) | 1500-1600 | 1510-1605 |

| C-O stretch (ether) | 1250 | 1245 |

| C-O stretch (alcohol) | 1050 | 1045 |

Molecular Dynamics (MD) Simulations and Conformational Sampling

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.comnih.gov MD simulations are particularly useful for studying the conformational flexibility of molecules and their interactions with their environment, such as a solvent or a biological macromolecule.

Ligand-Target Complex Dynamics and Stability

In the context of drug discovery, MD simulations are instrumental in assessing the stability of a ligand bound to its protein target. nih.govresearchgate.net After docking this compound into the active site of a hypothetical target protein, an MD simulation can be performed on the resulting complex.

By analyzing the trajectory of the simulation, researchers can evaluate the stability of the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. mdpi.comnih.gov The root-mean-square deviation (RMSD) of the ligand's position over time is often used as a measure of the stability of the binding pose. A stable complex will exhibit minimal fluctuations in its key intermolecular interactions and a low RMSD value for the ligand. doi.org

| Simulation Time (ns) | Ligand RMSD (Å) | Number of H-bonds |

|---|---|---|

| 0 | 0.00 | 3 |

| 10 | 1.25 | 2-3 |

| 20 | 1.31 | 3 |

| 30 | 1.45 | 2 |

| 40 | 1.38 | 2-3 |

| 50 | 1.42 | 3 |

Solvation Effects on the Structure and Dynamics of this compound

The biological milieu is predominantly aqueous, making the study of solvation effects crucial for understanding the behavior of this compound in a physiological environment. Computational methods allow for a detailed examination of how water molecules influence the compound's conformation and dynamics. Explicit solvent models, often employed in molecular dynamics (MD) simulations, surround the solute with a defined number of water molecules, enabling the direct observation of hydrogen bonding and other intermolecular interactions. For this compound, these simulations would likely reveal the formation of specific hydrogen bonds between the hydroxyl and methoxy groups and the surrounding water molecules, as well as interactions with the quinoline ring's nitrogen atom. These solvent interactions play a critical role in stabilizing particular conformations of the molecule.

Alternatively, implicit solvation models, such as the Polarizable Continuum Model (PCM), offer a computationally less demanding approach by representing the solvent as a continuous medium with a specific dielectric constant. This method is particularly useful for calculating the free energy of solvation, a key parameter in predicting a molecule's solubility and its partitioning between different biological compartments.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) for Binding Affinity Prediction

Predicting the binding affinity of a ligand to its macromolecular target is a central goal in drug discovery. Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational methods that can provide accurate predictions of relative binding free energies for a series of related compounds, such as derivatives of this compound.

These methods calculate the free energy difference between two states, for instance, the transformation of one ligand into another. This "alchemical" transformation is performed both in the unbound (solvated) state and in the protein-bound state. The difference between these two free energy changes corresponds to the relative binding free energy. While computationally intensive, FEP and TI are considered gold-standard methods for accurately predicting how modifications to a lead compound will affect its binding potency.

Molecular Docking and Virtual Screening Methodologies

Molecular docking and virtual screening are indispensable computational tools for exploring the potential interactions of this compound with biological targets and for identifying novel, related compounds with desired activities.

Prediction of Binding Modes and Interaction Hotspots within Macromolecular Targets

Molecular docking simulations aim to predict the most likely binding pose of a ligand within the active site of a protein. A scoring function is used to evaluate the energetic favorability of numerous possible conformations and orientations. For this compound, docking studies can pinpoint crucial intermolecular interactions, such as hydrogen bonds formed by its hydroxyl group with specific amino acid residues, or hydrophobic and π-stacking interactions involving the quinoline ring system. The identification of these "interaction hotspots" provides a roadmap for designing more potent derivatives by modifying the parent molecule to optimize these favorable contacts.

Development and Validation of Scoring Functions for this compound Derivatives

The reliability of docking and virtual screening is heavily dependent on the accuracy of the scoring function. Generic scoring functions may not always be optimal for specific chemical classes. Therefore, researchers may develop and validate bespoke scoring functions tailored for quinoline derivatives. This typically involves training the scoring function on a set of molecules with known binding affinities for a particular target and then testing its predictive power on a separate validation set. A well-validated scoring function can significantly improve the success rate of virtual screening campaigns.

Ligand-Based and Structure-Based Virtual Screening for Novel Analogues

Virtual screening enables the rapid, in-silico screening of vast chemical libraries to identify promising new compounds.

Ligand-Based Virtual Screening: This approach leverages the knowledge of known active molecules. Techniques such as 2D similarity searching (based on chemical fingerprints) and 3D shape-based screening are used to find molecules in a database that are structurally analogous to this compound. The fundamental assumption is that structurally similar molecules are likely to exhibit similar biological activities.

Structure-Based Virtual Screening: This method utilizes the three-dimensional structure of the biological target. Large libraries of compounds are computationally docked into the protein's active site, and a scoring function is used to rank the potential binders. The top-ranked compounds are then prioritized for experimental validation. This approach has the advantage of being able to identify novel chemical scaffolds that may not be structurally related to known ligands.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). For a series of this compound analogues, a QSAR model could be developed to predict their inhibitory concentration (IC50) against a particular enzyme based on calculated molecular descriptors.

The development of a QSAR model typically involves several key steps:

Data Collection: A dataset of compounds with their experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, encoding topological, electronic, and steric features, are calculated for each molecule.

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model relating the descriptors to the observed activity.

Model Validation: The model's predictive ability is rigorously assessed using various validation techniques to ensure its robustness and generalizability.

A validated QSAR model can then be used to predict the activity of novel, unsynthesized derivatives of this compound, thereby streamlining the drug discovery process by focusing synthetic efforts on the most promising candidates. Similarly, QSPR models can be employed to predict important physicochemical properties like solubility and metabolic stability.

Statistical Validation and Predictive Power of QSAR/QSPR Models for Mechanistic Parameters

Once a QSAR/QSPR model is built using the selected descriptors, its reliability and predictive power must be rigorously assessed through statistical validation. wikipedia.orgnih.gov This ensures that the model is not a result of chance correlation and can make accurate predictions for new, untested compounds. aip.org Validation is typically performed through internal and external procedures. nih.govderpharmachemica.com

Internal Validation: Internal validation assesses the robustness and stability of the model using the same dataset on which it was developed. derpharmachemica.com A common technique is cross-validation, particularly the leave-one-out (LOO) method. wikipedia.org In LOO cross-validation, a model is built on all but one compound, and the activity of the excluded compound is predicted. This process is repeated for each compound in the dataset. The predictive ability of the model is then quantified by the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity. mdpi.com

External Validation: External validation is the most stringent test of a model's predictive power. mdpi.com It involves splitting the initial dataset into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the model's performance on "new" data. wikipedia.org The predictive ability is assessed using the predictive r-squared (r²_pred). mdpi.com A high r²_pred value (typically > 0.6) suggests that the model has good predictive power for external compounds. mdpi.com

Applicability Domain (AD): An essential aspect of model validation is defining its Applicability Domain. The AD defines the chemical space for which the model's predictions are reliable. nih.govnih.gov Predictions for compounds that fall outside this domain are considered extrapolations and may not be reliable. nih.gov

Key statistical parameters used in the validation of QSAR/QSPR models for a hypothetical series of this compound derivatives are shown in the table below:

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination (goodness of fit) | > 0.6 |

| q² | Cross-validated correlation coefficient (internal predictivity) | > 0.5 |

| r²_pred | Predictive r-squared for the external test set | > 0.6 |

For a series of quinoline derivatives, a 3D-QSAR study might yield models with statistical validation parameters such as r²_ncv = 0.962 and q² = 0.741, indicating a statistically significant and predictive model. nih.gov

Cheminformatics and Data Mining for this compound Related Chemical Space

Cheminformatics provides the tools and techniques to navigate and analyze the vastness of chemical space, which encompasses all possible molecules. tandfonline.comnih.gov For a compound series related to this compound, these methods are vital for understanding structural diversity and identifying key molecular interactions.

Chemical Space Exploration and Diversity Analysis

The concept of chemical space is central to drug discovery and molecular design. scispace.com By exploring the chemical space around this compound, researchers can identify structurally similar compounds with potentially improved properties.

Chemical Space Visualization: Visualizing the chemical space helps in understanding the distribution and diversity of a set of compounds. tandfonline.com This is often achieved by projecting the high-dimensional descriptor space into two or three dimensions using techniques like:

Principal Component Analysis (PCA): A linear dimensionality reduction technique that can reveal clustering of compounds based on their properties. acs.org

Self-Organizing Maps (SOMs): An unsupervised neural network approach that can map high-dimensional data onto a 2D grid, preserving the topological relationships between the input data points. nih.gov

Diversity Analysis: Diversity analysis quantifies the structural variety within a library of compounds. For a series of this compound analogs, this would involve calculating molecular fingerprints (e.g., ECFPs, MACCS keys) and using them to compute similarity or dissimilarity metrics. scispace.com This analysis is crucial for designing compound libraries that cover a broad region of the relevant chemical space, increasing the chances of discovering novel bioactive molecules. nih.gov

The following table illustrates a hypothetical diversity analysis of a small set of quinoline derivatives based on a similarity metric (e.g., Tanimoto coefficient) to a reference compound.

| Compound ID | Similarity to Reference |

| Compound A | 0.85 |

| Compound B | 0.62 |

| Compound C | 0.91 |

| Compound D | 0.45 |

Network Analysis of Molecular Interactions and Pathways for Compound Series

Molecular interaction networks provide a powerful framework for understanding the complex biological processes in which a compound like this compound might be involved. mtoz-biolabs.com These networks represent molecules (e.g., proteins, genes) as nodes and their interactions as edges. mtoz-biolabs.comfrontiersin.org

Constructing Interaction Networks: For a series of quinoline derivatives, a molecular interaction network could be constructed by integrating various data sources, including:

Protein-protein interaction databases: To identify the protein targets of the compounds and their interacting partners.

Gene expression data: To see how the compounds affect the expression of different genes. nih.gov

Metabolic pathway databases: To place the compounds and their targets within the context of broader biological pathways.

Analyzing the Network: Once constructed, these networks can be analyzed to identify key features. nih.gov Tools like Cytoscape are often used for the visualization and analysis of complex networks. cytoscape.org Key analytical approaches include:

Identifying central nodes ("hubs"): These are highly connected nodes that often play critical roles in the network and can be potential drug targets. mtoz-biolabs.com

Module detection: Identifying densely connected subnetworks or modules that may correspond to specific biological functions or pathways. nih.gov

Pathway enrichment analysis: Determining if the identified targets of the compound series are significantly over-represented in particular biological pathways.

This network-based approach can provide a systems-level understanding of the mechanism of action of the this compound series, moving beyond the study of individual molecular interactions. nih.gov

Emerging Research Frontiers and Future Perspectives for 1 3 Methoxyquinolin 6 Yl Ethanol

Development of Next-Generation Synthetic Methodologies for 1-(3-Methoxyquinolin-6-yl)ethanol Analogues with Enhanced Properties

The quest for novel analogues of this compound with superior properties necessitates the development of advanced and efficient synthetic methods. Traditional approaches to quinoline (B57606) synthesis, such as the Knorr quinoline synthesis, involve the condensation of an aromatic amine with a β-ketoester, often catalyzed by a mild acid like sulfuric acid. orientjchem.org However, modern synthetic chemistry is pushing the boundaries with greener and more versatile strategies.

Recent advancements include one-pot multicomponent reactions, which offer high atom economy and cleaner reaction profiles. researchgate.net For instance, the use of heterogeneous catalysts like citric acid doped MCM-48 has demonstrated a facile and efficient route for quinoline derivative synthesis. researchgate.net Another innovative approach involves the use of ruthenium dioxide/multi-walled carbon nanotube (RuO2/MWCNT) nanomaterials as catalysts in four-component reactions to produce sulfonyl-quinoline derivatives in high yields. researchgate.net These methods not only provide access to a diverse range of analogues but also align with the principles of sustainable chemistry.

Furthermore, diastereoselective synthesis methods are being explored to create specific stereoisomers of quinoline derivatives, which is crucial for optimizing their biological activity. mdpi.com The combination of techniques like the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization has been successfully applied to synthesize chiral 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids, a related class of compounds, showcasing the potential for stereocontrolled synthesis of this compound analogues. mdpi.com

Application of Artificial Intelligence and Machine Learning in Rational Design and Optimization of this compound Scaffolds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the rapid in silico design and optimization of molecular scaffolds. azoai.comeaspublisher.com These computational tools are particularly valuable for exploring the vast chemical space of quinoline derivatives to identify candidates with desired properties. azoai.com

Generative AI models, such as Medical Generative Adversarial Networks (MedGAN), are being employed to generate novel quinoline-based molecules. azoai.com These models, which can combine a Wasserstein GAN (WGAN) and a graph convolutional network (GCN), can be trained on datasets of known quinoline structures to learn the underlying chemical rules and generate new, valid, and unique molecules with drug-like properties. azoai.com One study demonstrated the successful generation of 4,831 novel quinolines using a refined MedGAN model. azoai.com

Deep learning models, particularly those using recurrent neural networks (RNNs) with long short-term memory (LSTM) units, can be trained on SMILES (Simplified Molecular-Input Line-Entry System) strings of molecules to generate new chemical entities. nih.gov This approach allows for the creation of scaffold-focused libraries, where the generative process is guided by a specific core structure, such as the 3-methoxyquinoline (B1296862) moiety. nih.govresearchgate.net

Exploration of this compound as a Chemical Probe for Fundamental Biological Processes

Chemical probes are small molecules that selectively interact with a specific biological target, enabling the study of its function in cells and organisms. chemicalprobes.orgeubopen.org Given the diverse biological activities associated with the quinoline scaffold, this compound and its derivatives hold promise as chemical probes to investigate fundamental biological pathways. nih.gov

The development of a potent and selective chemical probe requires a thorough understanding of its target engagement in a cellular context. eubopen.org For a molecule like this compound, this would involve identifying its specific protein target(s) and characterizing the interaction at a molecular level. Small molecules are increasingly being used to investigate the pathogenesis of complex conditions like alcoholic liver disease by targeting various implicated signaling pathways. nih.gov

The utility of a chemical probe is significantly enhanced by the availability of a structurally similar but biologically inactive negative control. eubopen.org This allows researchers to distinguish between on-target effects and non-specific or off-target activities. The synthesis of analogues of this compound, as discussed in section 6.1, is therefore crucial for developing both the active probe and its corresponding negative control.

Methanol itself has been described as a "smart" chemical probe molecule for studying the surface properties of metal oxide catalysts, demonstrating the broader applicability of small molecules as investigative tools. lehigh.edu Similarly, by carefully designing and validating derivatives of this compound, researchers can create valuable tools to dissect complex biological processes, potentially uncovering new therapeutic targets and disease mechanisms.

Interdisciplinary Research Collaborations to Elucidate Complex Molecular Mechanisms of this compound

Unraveling the intricate molecular mechanisms by which this compound exerts its effects requires a multifaceted approach that transcends traditional disciplinary boundaries. Collaborations between synthetic chemists, computational biologists, pharmacologists, and structural biologists are essential to gain a comprehensive understanding.

Synthetic chemists can design and produce a library of analogues with systematic structural modifications. acs.org Computational biologists can then use these analogues to perform quantitative structure-activity relationship (QSAR) studies and molecular docking simulations to predict their binding affinities and interaction modes with potential biological targets. mdpi.com These in silico predictions can guide the prioritization of compounds for experimental validation.

Pharmacologists can subsequently evaluate the biological activity of the synthesized compounds in relevant cellular and in vivo models. This may involve assessing their effects on specific enzymes, receptors, or signaling pathways. For instance, functionalized methoxy (B1213986) quinoline derivatives have been evaluated for their inhibitory effects on enzymes like human carbonic anhydrase and acetylcholinesterase. researchgate.net

Structural biologists can then use techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of this compound or its analogues in complex with their biological targets. This provides invaluable atomic-level insights into the molecular basis of their interaction and can inform the design of next-generation compounds with improved potency and selectivity.

Unexplored Chemical Transformations and Reactivity Profiles of this compound

The chemical reactivity of this compound is a fertile ground for further exploration, with the potential to unlock novel synthetic pathways and applications. The presence of the hydroxyl group and the methoxy-substituted quinoline ring system offers multiple sites for chemical modification.

For example, the hydroxyl group can be a handle for various transformations, including esterification, etherification, and oxidation, to generate a diverse array of derivatives with potentially altered physicochemical and biological properties. The quinoline ring itself can undergo a range of electrophilic and nucleophilic substitution reactions, allowing for the introduction of different functional groups at various positions.

Recent research has explored the synthesis of various substituted 6-methoxyquinoline (B18371) derivatives. For instance, a series of 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives were synthesized from 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine. researchgate.net Another study reported the synthesis of 3-heteroaryl-2-chloro-6-methoxyquinolines through 1,3-dipolar cycloaddition reactions. researchgate.net

Furthermore, the synthesis of ethanol (B145695) from aryl methyl ethers, such as those present in lignin, using CO2 and H2 has been reported, highlighting novel catalytic transformations that could potentially be adapted for modifying the methoxy group of this compound. nih.govrsc.org A deeper understanding of the reactivity profile of this compound will undoubtedly pave the way for the creation of novel molecular architectures with unique properties.

Exploration of Novel Applications of this compound beyond Biological Systems (e.g., as a Ligand in Catalysis, Component in Advanced Materials, Molecular Sensor)

While the primary focus on quinoline derivatives has historically been in the realm of medicinal chemistry, the unique electronic and structural features of this compound suggest its potential for applications in other scientific domains.

Ligand in Catalysis: The nitrogen atom in the quinoline ring and the oxygen atoms of the hydroxyl and methoxy groups can act as coordination sites for metal ions. This makes this compound and its derivatives potential ligands for the development of novel catalysts. For example, a Ru–Co bimetallic catalyst with a triphos ligand has been shown to be effective in the synthesis of ethanol from aryl methyl ethers. nih.gov The design of chiral ligands based on the this compound scaffold could be particularly valuable for asymmetric catalysis.

Component in Advanced Materials: Quinoline-based compounds have been investigated for their applications in materials science. orientjchem.org The aromatic nature of the quinoline ring system can impart desirable photophysical properties, such as fluorescence, making them suitable for use in organic light-emitting diodes (OLEDs) or as fluorescent sensors. The ability to tune the electronic properties of the molecule through chemical modification could lead to the development of materials with tailored optical and electronic characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.